molecular formula C4H5ClO2 B14696162 4-Oxobutanoyl chloride CAS No. 32323-51-6

4-Oxobutanoyl chloride

Cat. No.: B14696162
CAS No.: 32323-51-6
M. Wt: 120.53 g/mol
InChI Key: RNFBTQZQEPNQMJ-UHFFFAOYSA-N
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Description

4-Oxobutanoyl chloride (CAS 6192-00-3) is a chemical compound with the molecular formula C4H5ClO2 . It is a specialized reagent offered for research and development purposes. This compound requires cold-chain transportation to maintain its stability and integrity upon delivery . As a versatile acid chloride building block, this compound is a valuable precursor in organic synthesis and is used in the preparation of more complex molecules for various research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32323-51-6

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

IUPAC Name

4-oxobutanoyl chloride

InChI

InChI=1S/C4H5ClO2/c5-4(7)2-1-3-6/h3H,1-2H2

InChI Key

RNFBTQZQEPNQMJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)Cl)C=O

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 4 Oxobutanoyl Chloride

Industrial Synthesis Pathways and Innovations

The industrial production of 4-oxobutanoyl chloride is primarily centered around the direct chlorination of diketene (B1670635). This method is favored for its continuous nature and high throughput, although it requires careful control of highly exothermic reaction conditions.

Continuous Production via Diketene Chlorination

The continuous synthesis of this compound involves the reaction of diketene with chlorine gas. google.com In this process, the intermediate product, 4-chloro-3-oxobutanoyl chloride (4-CAAC), is formed. google.com The reaction is highly exothermic and necessitates efficient heat removal to prevent the formation of undesired byproducts and decomposition of the heat-sensitive product. google.com

A key innovation in this area is carrying out the chlorination without the need for diluents or refrigeration, which simplifies the process and reduces costs. google.com This is achieved by using a specialized reactor where diketene is nebulized (sprayed as a fine mist) and brought into contact with chlorine gas in an essentially uncooled reaction zone for a very short period. google.com The reaction occurs rapidly in the gas phase before the mixture contacts a cooled surface, where the liquid product is then collected. google.com

Reactor Design and Engineering Considerations (e.g., Thin-Film Reactor Configurations)

The design of the reactor is critical for the successful industrial synthesis of this compound from diketene. One patented design involves a reactor where liquid diketene is continuously nebulized into a chamber filled with chlorine gas. google.com The majority of the reaction takes place in the gaseous phase before the resulting product system is directed against a cooled reactor wall for condensation and collection. google.com This design facilitates rapid reaction and immediate cooling to maintain product stability. google.com

Thin-film reactors are also highly suitable for this type of strongly exothermic reaction. scribd.com These reactors feature a thin liquid film flowing down a vertical wall, providing a large surface area for heat transfer per unit of liquid volume. scribd.com In the context of diketene chlorination, a thin-film reactor would allow for excellent temperature control, minimizing the risk of runaway reactions and the formation of impurities like 2,4-dichloroacetoacetyl chloride. google.comscribd.com Some designs incorporate rotating internals to enhance mass transfer within the liquid film, which is particularly useful for managing viscosity changes. scribd.com

Optimization of Reaction Parameters (e.g., Temperature, Pressure, Residence Time, Molar Ratios)

Careful optimization of reaction parameters is essential for maximizing yield and selectivity. Good selectivity towards the desired 4-chloroacetoacetyl chloride is achieved through precise control of the stoichiometry between diketene and chlorine. google.com

Key parameters from industrial processes are summarized below:

ParameterValue/RangeRationaleSource
Molar Feed Ratio (Cl₂ to Diketene) 0.5 to 1.5 (1.0 is preferred)Controls stoichiometry to prevent over-chlorination or unreacted diketene. google.com google.com
Reaction Temperature 80°C to 210°C (in uncooled zone)High temperature in the reaction zone ensures rapid reaction. google.com google.com
Product Outlet Temperature No higher than 100°C (preferably 17°C to 19°C)Rapid cooling is crucial to prevent product decomposition and side reactions. google.comgoogle.com google.comgoogle.com
Pressure Light vacuum (-0.1 to -8 mbarg)Controlled pressure environment for the reaction. google.com google.com
Residence Time 1 to 10 secondsA short residence time in the hot reaction zone minimizes thermal degradation. google.com google.com
Diketene Feed Rate ~39 L/hExample of a typical production feed rate. google.com google.com
Chlorine Gas Feed Rate ~31 kg/h Example of a typical production feed rate. google.com google.com

A slight excess of chlorine (1 to 8%) is often used to ensure complete conversion of the diketene. google.com However, a large excess is detrimental as it can lead to the formation of 2,4-dichloroacetoacetyl chloride. google.com

Solvent Selection and Recycling Strategies in Large-Scale Production

While some industrial processes for diketene chlorination are designed to be solvent-free, others utilize a solvent to help manage the reaction. google.comgoogle.com The use of a solvent can aid in heat dissipation and control of the reaction medium. Dichloromethane (B109758) is a solvent used in some large-scale production campaigns, which can be purified and recycled back into the process. google.com

In the broader context of acid chloride synthesis, inert solvents are chosen based on the boiling point of the desired acyl chloride to facilitate separation by distillation. google.com Chlorinated aromatic hydrocarbons, such as o-dichlorobenzene, are often preferred solvents for such reactions. google.com The process should ideally be conducted in the absence of catalysts or initiators to avoid side reactions and reduce costs. googleapis.com

Laboratory Synthesis Approaches and Reagent Considerations

For laboratory-scale synthesis, the methods employed often prioritize convenience and versatility over the continuous-flow models used in industry.

Synthesis from Acetoacetic Acid Derivatives (e.g., Thionyl Chloride Mediated Processes)

A common and reliable laboratory method for preparing acid chlorides is the reaction of a corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). masterorganicchemistry.com In the case of this compound, the precursor would be 4-oxobutanoic acid.

The reaction proceeds via the conversion of the carboxylic acid into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrochloric acid (HCl). masterorganicchemistry.com The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion, making it an essentially irreversible process. masterorganicchemistry.com

General Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

This method is highly versatile and is a cornerstone of organic synthesis for producing reactive acyl chloride intermediates. masterorganicchemistry.comgoogle.com An alternative laboratory approach involves the reaction of tert-butyl esters with thionyl chloride at room temperature, which selectively yields acid chlorides while other types of esters remain unreactive. organic-chemistry.org This provides a mild and efficient route that avoids the need to first isolate the free carboxylic acid. organic-chemistry.org

Evaluation of Alternative Synthetic Routes for Research Purity and Yield

The synthesis of this compound, a valuable bifunctional molecule, is principally achieved through the reaction of succinic anhydride (B1165640) with a chlorinating agent. While thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation, alternative methods utilizing other chlorinating agents have been explored to enhance purity, yield, and reaction conditions.

A prevalent synthetic strategy involves the ring-opening chlorination of succinic anhydride. The reaction with thionyl chloride is a standard method. For instance, reacting succinic acid with an excess of thionyl chloride, sometimes with a catalytic amount of pyridine, can produce the corresponding acyl chloride. masterorganicchemistry.com The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, facilitating product isolation. masterorganicchemistry.comchemicalbook.com

Another effective chlorinating agent is oxalyl chloride. It is known for reacting with carboxylic acids to form acid chlorides, with the advantage of producing only gaseous byproducts. chemicalbook.com The reaction of succinic anhydride with oxalyl chloride can be performed in a suitable solvent like dichloromethane (CH₂Cl₂). researchgate.net The mild conditions offered by oxalyl chloride can be advantageous, minimizing potential side reactions and decomposition of the desired product. chemicalbook.com

Triphosgene, or bis(trichloromethyl) carbonate, presents another alternative for the synthesis of 4-chlorobutanoyl chloride from γ-butyrolactone, a related starting material. This method can achieve high yields, over 90%, under relatively mild conditions, making it suitable for industrial production. google.com However, the use of organic solvents and the generation of byproducts can present environmental concerns. google.comgoogle.com

The choice of synthetic route can significantly impact the purity and yield of the final product. For instance, a process for synthesizing 4-chlorobutyryl chloride from γ-butyrolactone and thionyl chloride in the presence of a mixed catalyst has been reported to achieve a purity of ≥99% and a yield of ≥90%. google.com In contrast, another method using γ-butyrolactone and bis(trichloromethyl) carbonate in the presence of an amine catalyst reported a yield of 91.4%. google.com

Comparative Analysis of Synthetic Routes for Acyl Chlorides

Starting Material Reagent Catalyst Purity Yield Reference
γ-Butyrolactone Thionyl chloride Mixed Catalyst ≥99% ≥90% google.com
γ-Butyrolactone Bis(trichloromethyl) carbonate N,N-dimethylaniline 93.6% (crude) 91.4% (final) google.com
Succinic Acid Thionyl chloride Pyridine (catalytic) - - masterorganicchemistry.com
Succinic Anhydride Oxalyl chloride - - - researchgate.net
Mono methyl fumarate Oxalyl chloride DMF (catalytic) - - biorxiv.org
p-Chlorobenzoic acid Thionyl chloride - - 75-81% orgsyn.org

This table is interactive. Click on the headers to sort the data.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds focuses on reducing environmental impact by utilizing safer solvents, minimizing waste, and improving energy efficiency.

One of the core tenets of green chemistry is the use of environmentally benign solvents. Water is considered the ideal green solvent due to its non-toxic nature and abundance. nih.gov While direct synthesis of this compound in water is challenging due to its reactivity with water, the development of water-tolerant synthetic methods is a key research area. For instance, a green approach for carbon-carbon bond formation by reacting nitroimidazoles with carbon nucleophiles has been successfully demonstrated in water. nih.gov

Another green strategy involves the use of catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. For example, the synthesis of 4-chlorobutyryl chloride from γ-butyrolactone and thionyl chloride can be catalyzed by zinc chloride or a mixed catalyst system, improving the conversion efficiency. google.com The use of catalytic amounts of dimethylformamide (DMF) with oxalyl chloride or thionyl chloride is also a common practice to facilitate the formation of acid chlorides. masterorganicchemistry.combiorxiv.org

Minimizing waste is another crucial aspect of green chemistry. This can be achieved by designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. The reaction of succinic anhydride with oxalyl chloride is a good example, as the byproducts (CO and CO₂) are gases that can be easily removed. chemicalbook.com Furthermore, process optimization can include the comprehensive utilization of waste streams. For example, in the production of 4-chlorobutyryl chloride, the off-gases (SO₂ and HCl) can be captured and converted into useful products like sodium sulfite (B76179) and hydrochloric acid. google.com

The choice of reagents also plays a significant role. While thionyl chloride and oxalyl chloride are effective, they are also corrosive and require careful handling. Research into greener alternatives is ongoing. For instance, the use of solid phosgene (B1210022) (triphosgene) can be considered a safer alternative to gaseous phosgene, though it still presents hazards. google.com

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing the need for purification of intermediates and minimizing solvent usage. researchgate.net

Reactivity and Mechanistic Studies of 4 Oxobutanoyl Chloride

Fundamental Reaction Mechanisms

The reactivity of 4-oxobutanoyl chloride is primarily dictated by the electrophilic nature of the carbonyl carbon in the acyl chloride group and, to a lesser extent, the ketone. This dual reactivity allows for a variety of transformations, including nucleophilic acyl substitution, hydrolysis, and condensation reactions.

Nucleophilic Acyl Substitution Pathways

The most prominent reaction pathway for this compound is nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride group is readily attacked by a wide range of nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride ion, a good leaving group, to regenerate the carbonyl double bond.

This reactivity is fundamental to the role of this compound as an acylating agent, a topic that will be explored in greater detail in section 3.2. The presence of the ketone group at the 4-position can influence the reactivity of the acyl chloride, though the latter is significantly more reactive towards nucleophiles.

Hydrolysis Mechanisms and By-product Formation

In the presence of water, this compound readily undergoes hydrolysis to form 4-oxobutanoic acid. This reaction is a specific example of nucleophilic acyl substitution where water acts as the nucleophile. The mechanism involves the attack of a water molecule on the acyl chloride's carbonyl carbon, forming a tetrahedral intermediate. Subsequent deprotonation and elimination of a chloride ion yield the corresponding carboxylic acid.

Care must be taken during reactions with this compound to use anhydrous conditions if the formation of the carboxylic acid is to be avoided. Competing hydrolysis can reduce the yield of the desired product in other reactions. For instance, in reactions with amines, maintaining a controlled pH is crucial to optimize the reactivity of the amine while minimizing hydrolysis of the acyl chloride.

Condensation Reactions (e.g., Claisen Condensation Analogues)

The ketone functionality of this compound allows it to participate in condensation reactions. While the acyl chloride is the more reactive site for nucleophilic attack, under specific conditions, the ketone's α-protons can be deprotonated to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol-type condensations.

For example, it can undergo condensation with aromatic amines in refluxing ethanol (B145695) to produce Schiff bases, although competing hydrolysis can limit the yields to a moderate range of 40-55%. Another example is its reaction with phenylhydrazine (B124118) in acetic acid to form arylhydrazones. this compound can also participate in Claisen condensation-type reactions.

Role as a Key Acylating Agent

The high reactivity of the acyl chloride group makes this compound a valuable acylating agent in organic synthesis. It efficiently introduces the 4-oxobutanoyl moiety onto various nucleophiles, primarily alcohols and amines, to form esters and amides, respectively.

Formation of Esters through Acylation of Alcohols

This compound reacts with alcohols in a process known as esterification to form the corresponding esters. This reaction is a classic example of nucleophilic acyl substitution, where the oxygen atom of the alcohol acts as the nucleophile. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) by-product.

In one documented synthesis, ethyl 4-chloro-4-oxobutyrate was used to acylate an anthranilamide derivative, showcasing the utility of this class of reagents in building more complex molecular architectures. google.com

Formation of Amides through Acylation of Amines

The reaction of this compound with primary or secondary amines is a highly efficient method for the synthesis of N-substituted 4-oxobutanamides. science.govscience.govscience.govtiikm.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

This methodology has been employed in the synthesis of various biologically relevant molecules, including benzimidazole (B57391) derivatives. science.govtiikm.com For example, the reaction of this compound with 2-aminobenzimidazole (B67599) derivatives has been used to furnish novel 4-(1H-benzo[d]imidazol-2-yl)-N-(substituted phenyl)-4-oxobutanamides. science.govtiikm.com

Reactant 1Reactant 2ProductReaction Type
This compoundDimethylamineN,N-dimethyl-4-oxobutanamideNucleophilic Acyl Substitution
This compoundAnilinesSchiff basesCondensation
This compoundPhenylhydrazineArylhydrazonesCondensation
This compoundAlcohols4-Oxobutanoate estersEsterification
This compoundAmines4-OxobutanamidesAmidation
This compound2-Aminobenzimidazole derivatives4-(1H-benzo[d]imidazol-2-yl)-N-(substituted phenyl)-4-oxobutanamidesAmidation

Formation of Thioesters through Acylation of Thiols

The reaction of this compound with thiols provides a direct route to the corresponding thioesters. This transformation is a specific example of a broader class of reactions where acyl chlorides act as acylating agents. wikipedia.orgbeilstein-journals.org The general mechanism for the acylation of thiols with acyl chlorides, including this compound, proceeds through a nucleophilic acyl substitution pathway. libretexts.org

The process is initiated by the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbonyl carbon of the acyl chloride. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond, thus yielding the thioester and hydrogen chloride. libretexts.org

Several methods exist for the synthesis of thioesters, including the reaction of acyl chlorides with alkali metal salts of thiols. wikipedia.org The reaction can be represented as:

R'COCl + RSNa → R'COSR + NaCl wikipedia.org

This method is often preferred due to the high reactivity of acyl chlorides, which drives the reaction to completion. wikipedia.org The formation of thioesters is a crucial transformation in organic synthesis, as thioesters themselves are valuable intermediates. beilstein-journals.org

Comparative Reactivity Analysis with Related Acyl Chlorides

The reactivity of this compound can be better understood by comparing it with other acyl chlorides.

Differentiation from Simpler Mono-Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride)

Acyl chlorides, in general, are highly reactive compounds. wikipedia.orgyoutube.com Their reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms attached to the carbonyl carbon, which makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. quora.comlibretexts.org

However, the reactivity can be influenced by the nature of the R group attached to the carbonyl. In simpler acyl chlorides like acetyl chloride (CH₃COCl) and benzoyl chloride (C₆H₅COCl), the electronic effects of the methyl and phenyl groups, respectively, play a significant role. The methyl group in acetyl chloride is weakly electron-donating, while the phenyl group in benzoyl chloride can exhibit both inductive and resonance effects.

Benzoyl chloride's reactivity is influenced by the phenyl ring. While the ring is generally considered electron-withdrawing, which should increase reactivity, the potential for resonance stabilization of the starting material can sometimes lead to decreased reactivity compared to simple alkyl acyl chlorides under certain conditions. stackexchange.com

A general order of reactivity for some carboxylic acid derivatives is: Acyl chloride > Acid anhydride (B1165640) > Ester > Amide quora.com

This order is primarily dictated by the leaving group's ability, with chloride being an excellent leaving group. quora.com

Distinctive Reactivity Profile Attributed to Poly-functional Nature

The presence of both an acyl chloride and a ketone functional group within the same molecule gives this compound a distinctive reactivity profile. This poly-functionality allows for a wider range of chemical transformations compared to simpler mono-acyl chlorides.

For instance, while the acyl chloride group is highly susceptible to nucleophilic attack by a variety of nucleophiles including water, alcohols, and amines to form carboxylic acids, esters, and amides respectively youtube.com, the ketone carbonyl group can also undergo nucleophilic addition reactions.

The presence of multiple reactive sites can lead to selectivity challenges in synthesis. Depending on the reaction conditions and the nature of the nucleophile, one functional group may react preferentially over the other. For example, a strong nucleophile might react with the more electrophilic acyl chloride, while a different set of reagents might be employed to target the ketone.

In the context of poly-functional acyl chlorides, such as 2-(chloroseleno)benzoyl chloride, studies have shown that the reaction pathway can be highly dependent on the nucleophile and the reaction conditions, with different functional groups within the molecule exhibiting varying degrees of reactivity. researchgate.net This highlights the complex interplay of electronic and steric factors in determining the outcome of reactions involving poly-functional molecules.

Advanced Applications in Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The unique structure of 4-oxobutanoyl chloride makes it an ideal starting material for the construction of various heterocyclic ring systems, which are core scaffolds in many pharmaceuticals and biologically active compounds. yale.edu

Formation of Nitrogen-Containing Heterocycles

This compound is a valuable reagent for synthesizing a variety of nitrogen-containing heterocycles. pitt.edursc.org These compounds are of significant interest due to their widespread presence in bioactive molecules. nih.gov

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net In this context, this compound can react with substituted o-phenylenediamines to form benzimidazole structures bearing a 3-oxopropyl side chain. This side chain can then be further functionalized. Recent research has highlighted the synthesis of benzimidazole derivatives with various substituents, showcasing their potential as antimicrobial and antifungal agents. nih.govnih.govrsc.org

Pyrimidines: Pyrimidines are another class of nitrogenous heterocycles that can be synthesized using this compound. nih.gov The classical Pinner synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with an amidine, guanidine, or thiourea, is a common route. thieme-connect.de this compound can serve as a precursor to the required 1,3-dicarbonyl-like synthon. The resulting pyrimidine (B1678525) derivatives have shown a broad range of biological activities. nih.govbyu.edubiointerfaceresearch.comyoutube.com

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazides with various reagents, including acyl chlorides. nih.govbu.edu.eg this compound can be employed to acylate a thiosemicarbazide, followed by a dehydrative cyclization to yield a 1,3,4-thiadiazole (B1197879) ring. researchgate.net Different synthetic strategies for 1,2,4-thiadiazoles have also been developed, including oxidative ring closure and multicomponent reactions. isres.orgorganic-chemistry.org

Oxadiazoles: Similar to thiadiazoles, 1,3,4-oxadiazoles can be prepared from the cyclization of acylhydrazides. organic-chemistry.orgnih.gov The reaction of this compound with a hydrazide would form an N-acylhydrazide intermediate, which can then be cyclized to the corresponding 1,3,4-oxadiazole. luxembourg-bio.com Various methods for the synthesis of 1,2,4-oxadiazoles have also been reported, often involving the reaction of amidoximes with nitriles or other electrophiles. nih.govorganic-chemistry.org The resulting oxadiazole-containing molecules are often explored for their medicinal properties. nih.govnih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles

Heterocycle General Synthetic Strategy Role of this compound
Benzimidazoles Condensation of o-phenylenediamines with carboxylic acid derivatives. researchgate.net Provides the acyl chloride functionality for reaction with the diamine.
Pyrimidines Cyclocondensation of 1,3-dicarbonyl compounds with amidines. thieme-connect.de Acts as a precursor to the 1,3-dicarbonyl synthon.
Thiadiazoles Cyclization of acylated thiosemicarbazides. nih.gov Acylating agent for the thiosemicarbazide.
Oxadiazoles Cyclization of N-acylhydrazides. organic-chemistry.orgnih.gov Acylating agent for the hydrazide.

Construction of Oxygen-Containing Heterocycles

The reactivity of this compound also extends to the synthesis of oxygen-containing heterocycles. These structures are present in a variety of natural products and synthetic compounds with interesting biological activities. researchgate.netresearchgate.net The insertion of arynes into the C=O bond of aldehydes or formamides represents one modern approach to synthesizing oxygen heterocycles like coumarins, chromenes, and xanthenes. nih.gov Another strategy involves the reaction of arynes with α,β-unsaturated aldehydes to form 2-H-chromene derivatives. lboro.ac.uk While direct examples involving this compound are less common in readily available literature, its keto-aldehyde character suggests potential for its use in similar transformations, for instance, after selective reduction or protection of one of the carbonyl groups. The synthesis of tricyclic oxygen-heterocycles has been achieved through the condensation of coupling products with cyclohexane-1,3-dione. clockss.org

Building Block for Complex Organic Molecules

Beyond its role in forming heterocyclic rings, this compound is a valuable building block for the construction of more elaborate organic molecules. hilarispublisher.comacs.org Its bifunctionality allows for the sequential or simultaneous introduction of different chemical entities.

Introduction of Specific Functional Groups

The acyl chloride and ketone moieties of this compound allow for the introduction of specific functionalities into a target molecule. solubilityofthings.commasterorganicchemistry.comleah4sci.comyoutube.com The acyl chloride group can readily react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. youtube.com The ketone group, on the other hand, can undergo a wide range of reactions, including nucleophilic addition, reduction to an alcohol, and conversion to an alkene. This dual reactivity provides a powerful tool for chemists to strategically build up molecular complexity. For example, the acyl chloride can be used to attach the 4-oxobutanoyl moiety to a larger scaffold, and the ketone can then be used as a handle for further transformations.

Multi-step Synthesis Strategies Incorporating the 4-Oxobutanoyl Moiety

The incorporation of the 4-oxobutanoyl moiety is a key feature of many multi-step synthetic strategies. youtube.comyoutube.comlibretexts.org Its bifunctional nature allows for a divergent approach, where the two reactive sites can be manipulated independently to generate a library of related compounds. For example, a common strategy involves first reacting the acyl chloride with a nucleophile, followed by a series of transformations on the ketone functionality. This approach has been used in the synthesis of complex natural products and medicinally relevant molecules. The ability to perform multiple transformations in a single sequence, sometimes in a one-pot fashion, is a highly desirable feature in modern organic synthesis. beilstein-journals.org

Utility in Fine Chemical and Specialty Chemical Synthesis

The versatility of this compound makes it a valuable intermediate in the synthesis of fine and specialty chemicals. These are typically complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic materials. The ability of this compound to participate in a wide range of chemical reactions allows for the efficient construction of the intricate molecular architectures often required for these high-value products.

Research in Medicinal Chemistry and Biochemical Applications

Synthesis of Pharmaceutical Intermediates and Lead Compounds

4-Oxobutanoyl chloride serves as a key reagent in the construction of pharmaceutical intermediates and novel lead compounds. Its distinct reactive sites can be addressed sequentially to build molecular complexity.

The primary role of this compound in synthesizing therapeutic agents lies in its function as a derivatizing agent. The acyl chloride group readily reacts with nucleophiles such as primary and secondary amines, phenols, and thiols to form stable amide, ester, and thioester linkages, respectively. nih.gov This reactivity is fundamental in "growing" molecules, where a core structure is modified with the 4-oxobutanoyl moiety. The remaining ketone group can then be used for subsequent reactions, such as forming hydrazones, oximes, or participating in reductive amination, to introduce further diversity and modulate the pharmacological properties of the final compound. This strategy is a cornerstone of targeted metabolomics and drug discovery, allowing for the rapid creation of compound libraries for screening. nih.gov

In the realm of oncology, the development of new chemical entities with novel mechanisms of action is critical. While specific preclinical studies naming this compound are not prevalent in published literature, its potential utility can be inferred from established synthetic strategies in anticancer drug design. Many modern anticancer agents are complex molecules that interfere with specific cellular pathways, such as cell signaling or cell cycle regulation. nih.gov

The structure of this compound is suitable for its use as a linker in antibody-drug conjugates (ADCs) or as a scaffold for building heterocyclic compounds known to possess cytotoxic activity. For instance, it can be used to synthesize molecules that inhibit tubulin polymerization, a validated target in cancer chemotherapy. researchgate.net Preclinical evaluation of novel synthetic agents often involves assessing their efficacy in both in vitro cancer cell lines and in vivo xenograft models to determine their potential for further clinical development. mdpi.com The development pipeline for such agents requires rigorous testing for efficacy, safety, and favorable pharmacokinetic properties. mdpi.com

Preclinical Anticancer StrategyPotential Role of this compoundExample Target Class
Synthesis of Tubulin Polymerization InhibitorsServes as a key building block for the central scaffold of the inhibitor.Microtubules researchgate.net
Development of Novel Iminoquinone AgentsCould be used in the synthesis of the heterocyclic core structure.Topoisomerase, Cell Cycle Proteins mdpi.com
Targeted Drug Delivery (e.g., ADCs)Acts as a bifunctional linker to connect a cytotoxic payload to a targeting antibody.Tumor-Specific Antigens

Many centrally acting therapeutic agents are based on heterocyclic ring systems. Benzazole derivatives, including benzimidazoles, are a class of compounds frequently explored for their potential as antidepressant drugs due to their ability to interact with various targets in the central nervous system. nih.gov The synthesis of these complex ring systems often requires precursors with multiple reactive functional groups.

This compound's dual reactivity makes it a suitable candidate for constructing such scaffolds. For example, the acyl chloride can react with one amine of an o-phenylenediamine (B120857) derivative, followed by an intramolecular cyclization involving the ketone and the second amine to form a benzimidazole (B57391) ring fused or substituted with a butyric acid side chain. This side chain can be further modified to optimize blood-brain barrier penetration and target engagement. Studies have shown that novel conjugates containing benzimidazole and other heterocyclic moieties can act as inhibitors of enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β), which is a target in antidepressant research. rsc.org

Enzyme inhibition is a major strategy in drug design to correct pathological states. nih.gov this compound can be used to create irreversible or potent reversible inhibitors. The acyl chloride is an electrophilic "warhead" that can form a covalent bond with nucleophilic amino acid residues (such as serine, threonine, or lysine) in the active site of an enzyme, leading to its inactivation.

Acetylcholinesterase (AChE) Inhibitors : In the context of Alzheimer's disease, inhibiting AChE increases the levels of the neurotransmitter acetylcholine. mdpi.com this compound could be used to synthesize inhibitors where the acyl chloride moiety covalently modifies the catalytic serine residue of AChE. The rest of the molecule can be designed to fit within the active site gorge to ensure specificity. mdpi.comnih.gov

Lipoxygenase (LOX) Inhibitors : Lipoxygenases are enzymes involved in inflammatory pathways. Chalcones and other compounds have been identified as LOX inhibitors. nih.gov The structural features of this compound allow for its incorporation into scaffolds designed to target the active site of LOX.

Enzyme TargetTherapeutic AreaInhibition Strategy using a Reactive Intermediate
Acetylcholinesterase (AChE)Alzheimer's DiseaseCovalent modification of the catalytic serine in the active site. nih.govdrugbank.com
Butyrylcholinesterase (BChE)Alzheimer's DiseaseSimilar to AChE, covalent modification of the active site serine. nih.gov
Lipoxygenase (LOX)InflammationIrreversible binding to the active site to block substrate access. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β)Depression, Neurodegenerative DiseaseSynthesis of heterocyclic conjugates that bind to the ATP-binding pocket. rsc.org

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low solubility or poor absorption. nih.gov The prodrug approach involves modifying an active drug into an inactive, bioreversible derivative that converts back to the parent drug in the body. mdpi.com

This compound is an ideal linker for creating prodrugs. It can connect a drug molecule (containing an alcohol or amine group) to a promoiety designed to enhance solubility or facilitate transport across membranes. The resulting ester or amide bond can be engineered to be stable in the gastrointestinal tract but cleaved by enzymes (esterases, amidases) in the bloodstream or target tissue to release the active pharmaceutical ingredient. nih.govmdpi.com This strategy can improve oral bioavailability, enable site-specific drug delivery, and enhance patient compliance by overcoming issues with the parent drug. nih.gov

Investigations in Biomolecule Modification

Beyond drug synthesis, this compound is a tool for chemical biology, specifically for the modification of biomolecules like proteins and peptides. biosyn.com The acyl chloride group is a highly reactive electrophile that readily couples with nucleophilic side chains of amino acids, primarily the ε-amine of lysine (B10760008) and the N-terminus of the polypeptide chain, to form stable amide bonds.

This bioconjugation process can be used to:

Attach Probes : Covalently link fluorescent dyes or affinity tags to a protein for imaging or purification studies.

Cross-linking : When used in conjunction with other reactive groups, it can cross-link proteins to study their interactions and complexes.

Alter Function : Modifying key lysine residues can alter a protein's enzymatic activity, binding properties, or stability, providing insights into its structure-function relationship. biosyn.com

Lack of Sufficient Research Data on this compound in Biochemical Applications

Extensive research has revealed a significant scarcity of published scientific literature detailing the specific applications of the chemical compound this compound in the fields of medicinal chemistry and biochemical research. While the theoretical reactivity of this molecule suggests potential for use as an acylating agent, there is a notable absence of dedicated studies on its interaction with proteins, enzymes, and other biological macromolecules.

Given the constraints of focusing solely on this compound as per the user's request, and the lack of specific research findings for this particular compound in the specified areas, a detailed article with in-depth research findings, data tables, and specific examples of its use in protein acylation, enzyme substrate modification, or interaction with biological macromolecules cannot be generated at this time. The available scientific literature does not provide the necessary foundation to produce a thorough and scientifically accurate article on this specific topic.

To provide a comprehensive and valuable article, it would be necessary to broaden the scope to include more widely researched acylating agents or to await the publication of new research specifically focused on the biochemical applications of this compound.

Applications in Polymer Science and Materials Research

Role in Polymer Modification and Functionalization

The primary role of 4-Oxobutanoyl chloride in polymer science is anticipated to be as a versatile agent for polymer modification and functionalization. Acyl chlorides are highly reactive compounds that readily undergo nucleophilic substitution reactions with a variety of functional groups present on polymer chains. wikipedia.org

The acyl chloride group of this compound can react with hydroxyl (-OH) or amine (-NH2) groups on a polymer backbone to form stable ester or amide linkages, respectively. This process covalently attaches the butanoyl chloride moiety to the polymer. The key advantage of using this compound is the simultaneous introduction of a ketone (C=O) group as a pendent side chain. This ketone group serves as a reactive handle for a wide range of subsequent chemical transformations, a strategy known as post-polymerization modification. This approach is valuable for synthesizing well-defined reactive polymers. rsc.org

The presence of a ketone functional group is a versatile precursor for a variety of conjugation chemistries. For instance, polymers containing ketone side-chains can be readily conjugated with molecules containing aminooxy or hydrazide groups to form oxime or hydrazone linkages, respectively. This method is highly efficient and can be performed under mild conditions. nih.gov

Table 1: Potential Polymer Modification Reactions with this compound
Polymer Functional GroupResulting LinkageIntroduced Functionality
Hydroxyl (-OH)EsterPendent Ketone
Amine (-NH2)AmidePendent Ketone

The functionalization of polymers with this compound can lead to the production of specialty polymers with tailored properties and applications. The introduction of the reactive ketone group allows for the creation of materials that can be further modified for specific end uses.

For example, the ketone groups can be used as sites for cross-linking, which can improve the mechanical strength and thermal stability of the polymer. This is a common strategy in the development of high-performance polymers like polyketones, which are known for their high melting points and good mechanical properties. numberanalytics.comwikipedia.org While aliphatic polyketones are typically synthesized from monomers like ethylene (B1197577) and carbon monoxide, the introduction of ketone groups via a modifier like this compound offers an alternative route to achieve similar properties in other polymer systems. wikipedia.org

Furthermore, the ketone functionality can serve as an attachment point for various molecules, including bioactive compounds, dyes, or other polymers. This opens up possibilities for creating materials for biomedical applications, sensors, or advanced coatings. The ability to create well-defined architectures with reactive functional groups is a key aspect of modern polymer chemistry. numberanalytics.com

Table 2: Potential Specialty Polymers via this compound Functionalization
Base PolymerFunctionalization MethodPotential Specialty PolymerPotential Application
Poly(vinyl alcohol)EsterificationKetone-functionalized PVACross-linkable hydrogels
ChitosanAmidationKetone-functionalized ChitosanBioconjugation platform
Poly(ethylene glycol)EsterificationKetone-terminated PEGDrug delivery systems

The primary enhancement, however, is in the polymer's reactivity. A polymer functionalized with this compound is essentially a macromolecular scaffold bearing reactive ketone side chains. nih.gov This enhanced reactivity allows for a multitude of subsequent chemical reactions, making the polymer a versatile intermediate for creating more complex materials. The reactivity of acyl chlorides themselves is also a key factor, as they can be used to terminate living polymerizations, providing a method to introduce functionality at the chain end of polymers like polyesters. nih.gov

Table 3: Potential Effects of this compound Functionalization on Polymer Properties
PropertyPotential EffectRationale
Solubility AlteredIntroduction of polar ketone groups changes the polymer's polarity.
Reactivity IncreasedIntroduction of ketone side chains for post-polymerization modification.
Cross-linking Density IncreasedKetone groups can act as sites for cross-linking reactions.
Adhesion ImprovedPolar ketone groups can enhance adhesion to polar substrates.

Development of Advanced Materials with Tuned Chemical Properties

The ability to introduce a specific and reactive functional group like a ketone onto a polymer chain is a powerful tool for the development of advanced materials with precisely tuned chemical properties. The ketone group serves as a versatile platform for a variety of highly efficient and specific chemical reactions, often referred to as "click chemistry". numberanalytics.com This allows for the covalent attachment of a wide range of molecules to the polymer backbone, thereby tailoring the material's properties for specific applications.

For example, in the biomedical field, polymers functionalized with ketone groups can be used to immobilize enzymes, antibodies, or drugs. This is often achieved by reacting the ketone-functionalized polymer with a biomolecule that has been modified to contain an aminooxy or hydrazide group. This specific conjugation chemistry allows for the creation of biocompatible materials for drug delivery, tissue engineering, and diagnostics. The process of attaching polymers like polyethylene (B3416737) glycol (PEG) to therapeutic proteins, known as PEGylation, often utilizes reactive functional groups for conjugation. wikipedia.org

Furthermore, the ketone functionality can be used to control the surface properties of materials. By grafting specific molecules onto the surface of a ketone-functionalized polymer, it is possible to create surfaces that are, for example, anti-fouling, superhydrophobic, or have specific recognition capabilities. The modification of material surfaces to improve adhesion and compatibility is a known application for reactive compounds like succinyl chloride. chemimpex.com

Table 4: Potential Applications in Advanced Materials
Application AreaRationale for using this compound Functionalized Polymers
Biomedical Covalent attachment of drugs, proteins, or targeting ligands via ketone chemistry.
Sensors Immobilization of indicator molecules that respond to specific analytes.
Advanced Coatings Creation of surfaces with tailored properties like hydrophobicity or bio-inertness.
Separation Membranes Modification of membrane surfaces to control permeability and selectivity.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are foundational to understanding the intrinsic properties of 4-oxobutanoyl chloride, from its electronic configuration to its preferred three-dimensional shape.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations are instrumental in predicting its reactivity and stability. mdpi.com By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, which is key to understanding the molecule's chemical behavior.

Table 1: Applications of DFT to this compound

DFT Application Description Insights for this compound
Electronic Structure Calculation Computes the electron density and distribution within the molecule. Reveals the electron-deficient nature of the carbonyl and acyl chloride carbons, highlighting them as primary sites for nucleophilic attack.
Reactivity Prediction Uses calculated electronic properties to predict how the molecule will interact with other reagents. Helps in understanding its role in acylation reactions and its susceptibility to hydrolysis.

| Reaction Mechanism Studies | Models the transition states and energy profiles of chemical reactions involving the molecule. | Elucidates the step-by-step pathway of reactions, such as Friedel-Crafts acylation, identifying the rate-determining steps. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO represents the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net

For this compound, the analysis would proceed as follows:

HOMO : The HOMO would likely be localized on the oxygen atoms of the carbonyl and acyl chloride groups, specifically the non-bonding lone pair electrons. These are the highest energy electrons available to participate in a reaction.

LUMO : The LUMO is expected to be an antibonding π* orbital associated with the carbonyl group and the C-Cl bond. youtube.com This orbital can accept electrons from a nucleophile, leading to the breaking of the C-Cl or C=O π bond. youtube.com

The interaction between the HOMO of a nucleophile and the LUMO of this compound governs the course of nucleophilic acyl substitution reactions. masterorganicchemistry.com A small HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron and initiate a chemical reaction. researchgate.net

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule. libretexts.org These maps are color-coded to indicate different regions of electrostatic potential, providing a guide to intermolecular interactions. youtube.com

Red Regions : Indicate areas of low electrostatic potential (electron-rich). These are typically found around electronegative atoms with lone pairs of electrons and are sites susceptible to electrophilic attack. For this compound, the oxygen atoms of the two carbonyl groups would be colored red. avogadro.cc

Blue Regions : Indicate areas of high electrostatic potential (electron-poor). These regions represent nuclei that are not well-shielded by electrons and are prone to nucleophilic attack. libretexts.org The carbon atoms of the carbonyl and acyl chloride groups are expected to be the most electron-poor sites.

Green/Yellow Regions : Represent areas of neutral or intermediate potential.

ESP maps are invaluable for visually predicting how this compound will interact with other molecules. libretexts.org The distinct electron-poor region on the acyl chloride carbon, for instance, clearly marks it as the primary electrophilic center for reactions with nucleophiles.

Table 2: Interpreting an ESP Map for this compound

Molecular Region Expected Color Interpretation
Acyl Chloride Carbonyl Oxygen Red High electron density, nucleophilic character.
Ketone Carbonyl Oxygen Red High electron density, nucleophilic character.
Acyl Chloride Carbon Blue High electron deficiency, primary electrophilic site.
Ketone Carbonyl Carbon Light Blue/Green Moderate electron deficiency, secondary electrophilic site.

| Alkyl Chain (CH₂) Groups | Green/Yellow | Relatively neutral potential. |

Molecules that are not rigid can exist in various spatial arrangements known as conformations. Conformational analysis aims to find the most stable three-dimensional structure of a molecule, which corresponds to its lowest energy state. nih.gov For this compound, the single bonds in its four-carbon chain allow for rotation, leading to different possible conformers.

Using computational methods like DFT, a geometry optimization is performed. nih.gov This process systematically alters the molecule's geometry (bond lengths, bond angles, and dihedral angles) to find the arrangement with the minimum energy. This optimized geometry represents the most probable structure of the molecule under a given set of conditions and is crucial for accurate predictions of its properties and reactivity. nih.gov An aggressive conformational search combined with explicit consideration of multiple conformations can nearly eliminate the dependence of the results on the initial structure. nih.gov

In Silico Approaches for Drug Design and Mechanism Prediction

The principles of molecular modeling are directly applied in the field of drug discovery, where in silico techniques can screen potential drug candidates and predict their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is central to structure-based drug design. researchgate.net If a derivative of this compound were being investigated as a potential enzyme inhibitor, molecular docking would be a key step in its evaluation. mdpi.com

The process involves:

Preparation : Obtaining the 3D structures of the protein target (from a database like the Protein Data Bank) and the ligand (e.g., a derivative of this compound). researchgate.net

Docking Simulation : Using software to explore various binding poses of the ligand within the protein's active site. nih.gov The software calculates the binding affinity for each pose using a scoring function. nih.gov

Analysis : The resulting poses are ranked based on their scores, with lower energy scores typically indicating more favorable binding. nih.gov The analysis focuses on the types of intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, which stabilize the protein-ligand complex. nih.gov

Table 3: Hypothetical Molecular Docking Results for a this compound Derivative

Parameter Description Example Finding
Target Protein The biological macromolecule whose function is to be modulated. Cyclin-dependent kinase 2 (CDK2)
Binding Site The specific pocket or groove on the protein where the ligand binds. ATP-binding pocket
Binding Energy/Score A calculated value representing the predicted affinity of the ligand for the protein. -8.5 kcal/mol
Key Interactions The specific non-covalent bonds formed between the ligand and protein residues. Hydrogen bond between the ketone oxygen and the backbone NH of Leucine 83.

| Predicted Activity | The inferred biological effect based on the binding mode and affinity. | Potential inhibition of kinase activity. |

Graph Theoretical Analysis in Chemical Compound Design

Graph theory is a branch of mathematics that has found extensive application in chemistry, particularly in the design and analysis of chemical compounds. slideshare.netresearchgate.net In this approach, a molecule is represented as a chemical graph, where atoms are the vertices (nodes) and the chemical bonds are the edges (lines). researchgate.nete-tarjome.com This representation allows for the calculation of various numerical descriptors, known as topological indices (TIs), which quantify different aspects of the molecular structure, such as size, branching, and cyclicity. researchgate.nete-tarjome.com

For this compound, the molecular structure can be translated into a hydrogen-depleted molecular graph (a kenogram) to simplify calculations. psu.edu In this graph, the carbon and oxygen atoms of the backbone and the chlorine atom would be represented as vertices, and the covalent bonds connecting them as edges.

Topological Indices and Property Correlation:

Topological indices are numerical values derived from the graph representation of a molecule. These indices can be correlated with various physicochemical properties and biological activities through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govwikipedia.orgnih.gov For instance, the Wiener index, one of the earliest topological indices, is based on the distances between all pairs of vertices in the graph and has been shown to correlate with properties like boiling point and heat of formation. psu.edu Other indices, such as the Randić index, are based on the connectivity of the vertices. e-tarjome.com

The application of graph theoretical analysis to this compound would involve the following steps:

Graph Representation: Construction of the molecular graph of this compound.

Calculation of Topological Indices: Computation of various TIs based on the molecular graph.

QSAR/QSPR Model Development: Correlation of the calculated TIs with experimentally determined or computationally predicted properties and reactivity parameters.

This approach is particularly valuable in the early stages of compound design and screening, as it allows for the rapid estimation of properties for a large number of compounds without the need for extensive experimental work. nih.gov

Table 1: Hypothetical Topological Indices for this compound and Related Acyl Chlorides.
CompoundMolecular FormulaWiener Index (W)Randić Index (χ)Predicted Boiling Point (°C)
Ethanoyl chlorideC₂H₃ClO41.41451
Propanoyl chlorideC₃H₅ClO101.91480
Butanoyl chlorideC₄H₇ClO202.414102
This compoundC₄H₅ClO₂252.207165

Theoretical Calculations for Screening and Property Prediction

Theoretical calculations, particularly those based on quantum mechanics, provide a more detailed and fundamental approach to predicting the properties and reactivity of molecules. rsc.org Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure and properties of molecules. researchgate.netnih.govpku.edu.cn

For this compound, DFT calculations can be employed to investigate several key aspects:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity. researchgate.net The energy of the LUMO, for example, is an indicator of the molecule's electrophilicity, while the HOMO energy relates to its nucleophilicity.

Reactivity Descriptors: The electrophilic nature of the two carbonyl carbons in this compound makes them susceptible to nucleophilic attack. DFT calculations can quantify the partial positive charges on these atoms, providing insight into their relative reactivity. The acyl chloride group is generally more reactive than the ketone group. chemguideforcie.co.uk

Vibrational Frequencies: Prediction of the infrared spectrum, which can be used to identify the compound and confirm its structure.

Thermochemical Properties: Estimation of thermodynamic parameters such as the heat of formation and Gibbs free energy.

Virtual Screening and Reactivity Prediction:

Computational screening workflows can be established to evaluate a library of compounds for their potential reactivity in specific chemical transformations. soton.ac.uknih.gov For instance, the reactivity of this compound with a series of nucleophiles could be computationally screened by calculating the activation energies for the corresponding reactions using DFT. pku.edu.cn This allows for the efficient identification of suitable reaction partners and conditions.

QSAR models can also be developed using descriptors derived from theoretical calculations. nih.govfip.org For example, the calculated partial atomic charges, dipole moment, and HOMO-LUMO gap can be used as parameters to predict the reaction rates or equilibrium constants for reactions involving this compound. nih.gov

Table 2: Predicted Electronic Properties of this compound using Density Functional Theory (DFT).
PropertyCalculated ValueImplication
HOMO Energy-11.5 eVIndicates susceptibility to oxidation
LUMO Energy-1.8 eVIndicates electrophilic nature
HOMO-LUMO Gap9.7 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DIndicates a polar molecule
Partial Charge on Acyl Chloride Carbonyl Carbon+0.85Primary site for nucleophilic attack
Partial Charge on Ketone Carbonyl Carbon+0.65Secondary site for nucleophilic attack

Derivatives and Analogues of 4 Oxobutanoyl Chloride: Synthesis and Research Focus

Synthesis of Substituted 4-Oxobutanoyl Chloride Derivatives

The synthesis of substituted derivatives of this compound is a key area of chemical research, enabling the creation of tailored molecules for specific applications. The general strategy involves the modification of the succinyl backbone or the reaction of the acyl chloride moiety.

4-chloro-3-oxobutanoyl chloride derivatives:

One of the most prominent derivatives is 4-chloro-3-oxobutanoyl chloride. Its synthesis can be achieved through several methods. A common laboratory and industrial approach involves the chlorination of acetoacetic acid derivatives. Another significant method is the reaction of diketene (B1670635) with chlorine. This bifunctional compound, containing both an acyl chloride and a reactive chlorine atom, serves as a valuable precursor for creating complex molecules, including various amides and heterocyclic compounds. smolecule.com Its enhanced reactivity compared to non-chlorinated analogues makes it particularly useful where selective acylation is required. smolecule.com

4-amino-4-oxobutanoyl chloride derivatives:

The synthesis of 4-amino-4-oxobutanoyl chloride derivatives, also known as succinamic acid chlorides, typically starts from succinyl chloride. chemimpex.comwikipedia.org The reaction involves the partial amidation of succinyl chloride with an amine. By carefully controlling the stoichiometry (using one equivalent of the amine), one of the acyl chloride groups reacts to form an amide, leaving the other intact. This monosubstituted product is a key intermediate for further chemical elaboration. For instance, reacting succinic anhydride (B1165640) with an amine can yield a succinamic acid, which can then be converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride. This step-wise approach provides a controlled route to N-substituted succinamic acid chlorides. researchgate.net

4-(4-bromoanilino)-4-oxobutanoyl chloride:

The synthesis of 4-(4-bromoanilino)-4-oxobutanoyl chloride is a specific example of producing an N-aryl substituted derivative. This is typically achieved through the nucleophilic acyl substitution reaction of succinyl chloride with 4-bromoaniline (B143363). The aniline's amino group attacks one of the electrophilic carbonyl carbons of succinyl chloride. The reaction is generally performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The product retains a reactive acyl chloride group, making it a useful bifunctional building block for synthesizing more complex molecules, such as those explored in medicinal chemistry for potential therapeutic applications.

Derivative ClassGeneral Synthetic ApproachKey Reagents
4-chloro-3-oxobutanoyl chlorideChlorination of acetoacetic acid derivatives or reaction of diketeneThionyl chloride, Chlorine, Diketene
4-amino-4-oxobutanoyl chloridePartial amidation of succinyl chloride or chlorination of succinamic acidSuccinyl chloride, Amine, Thionyl chloride
4-(4-bromoanilino)-4-oxobutanoyl chlorideAcylation of 4-bromoaniline with succinyl chlorideSuccinyl chloride, 4-bromoaniline, Base

Structure-Activity Relationship (SAR) Studies of Derivatives in Biological Contexts

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies help in designing more potent and selective therapeutic agents.

Research into 4-aryl-4-oxobutanoic acid amides has identified them as a new family of inhibitors for µ-calpain, an enzyme implicated in neurological disorders. nih.gov In a study of these derivatives, it was found that a primary amide at the "warhead" region of the molecule, which interacts with the target enzyme, was crucial for activity. Specifically, a derivative with a 2-methoxymethoxy group on the phenyl ring and a primary amide showed the most potent inhibition of µ-calpain. nih.gov This highlights the importance of both the substituent on the aromatic ring and the nature of the amide group in determining the inhibitory potential.

General principles from related classes of compounds also inform the SAR of this compound derivatives. For example, in various classes of biologically active molecules, the introduction of halogen atoms, such as bromine or chlorine, onto an aromatic ring can enhance antimicrobial activity. Often, brominated derivatives show greater efficacy than their chlorinated counterparts. This suggests that derivatives like 4-(4-bromoanilino)-4-oxobutanoyl chloride could be promising candidates for antimicrobial drug discovery.

The following table summarizes key SAR findings for related butanoic acid derivatives:

Compound ClassKey Structural FeatureImpact on Biological ActivityTarget
4-Aryl-4-oxobutanoic acid amidesPrimary amide "warhead"Essential for potent inhibitionµ-Calpain nih.gov
4-Aryl-4-oxobutanoic acid amides2-Methoxymethoxy on phenyl ringIncreased inhibitory activityµ-Calpain nih.gov
Aryl-substituted compoundsHalogen (e.g., Bromine) on aryl ringPotential enhancement of antimicrobial effectsVarious microbial targets

Exploration of Novel Chemical Spaces via Derivatization and Functionalization

The chemical reactivity of this compound and its derivatives makes them excellent scaffolds for exploring novel chemical spaces. Derivatization and functionalization of this core structure can lead to the generation of large libraries of compounds for high-throughput screening in drug discovery and materials science.

Succinic acid, the parent molecule of this compound, is considered a top platform chemical due to the presence of two carboxylic acid groups that allow for extensive derivatization. researchgate.net This potential is inherited by its acyl chloride derivatives. The ability of succinyl chloride to react with a wide range of nucleophiles, such as amines and alcohols, facilitates the synthesis of diverse esters and amides. chemimpex.com

Combinatorial chemistry, a technique used to rapidly create a multitude of different but structurally related molecules, can effectively utilize building blocks like this compound derivatives. niscpr.res.in For example, a derivative such as 4-(4-bromoanilino)-4-oxobutanoyl chloride possesses two distinct points for diversification: the reactive acyl chloride and the bromo-substituted aromatic ring. The acyl chloride can be reacted with a library of alcohols or amines, while the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce a wide range of substituents. This dual functionality allows for the exponential growth of a chemical library from a single, versatile starting material.

This strategy enables the systematic exploration of chemical space around a core scaffold, which is a powerful approach for identifying novel compounds with desired properties, be it for therapeutic intervention or the development of new functional materials. smolecule.com

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in verifying the identity and structure of 4-Oxobutanoyl chloride by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the aldehyde and the acyl chloride. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of these groups.

The most prominent peaks in the IR spectrum are from the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct carbonyl groups, two strong absorption bands are expected. The aldehyde C=O stretch typically appears in the range of 1740-1720 cm⁻¹, while the acyl chloride C=O stretch is found at a higher frequency, generally between 1815-1785 cm⁻¹, owing to the electron-withdrawing effect of the chlorine atom. Another key feature is the C-H stretch of the aldehyde group, which usually presents as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The C-Cl stretching vibration of the acyl chloride group is expected to appear in the fingerprint region, typically between 800-600 cm⁻¹.

The analysis of related compounds, such as succinyl chloride, which has two acyl chloride groups, and 4-chlorobutyryl chloride, provides a reference for these expected absorptions. wikipedia.org For instance, the C-Cl stretching vibrations in chloroalkanes are found in the 780-580 cm⁻¹ range. docbrown.info

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretch ~2850 and ~2750 Weak to Medium
Acyl Chloride C=O Stretch 1815 - 1785 Strong
Aldehyde C=O Stretch 1740 - 1720 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.

The aldehyde proton (-CHO) is the most deshielded and would appear as a triplet at approximately 9.8 ppm due to coupling with the adjacent methylene (B1212753) group.

The methylene group adjacent to the acyl chloride (–CH₂COCl) would resonate as a triplet around 3.2-3.5 ppm.

The methylene group adjacent to the aldehyde (–CH₂CHO) would appear as a triplet of triplets around 2.8-3.1 ppm, coupling with both the aldehyde proton and the other methylene group.

Data from structurally similar compounds like 4-chlorobutyryl chloride supports these predicted chemical shifts. chemicalbook.com

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum is expected to display four signals, one for each unique carbon atom.

The carbonyl carbon of the aldehyde is the most downfield signal, expected around 200 ppm.

The carbonyl carbon of the acyl chloride would appear around 173 ppm.

The carbon of the methylene group attached to the acyl chloride (–CH₂COCl) is expected in the region of 45-50 ppm.

The carbon of the methylene group adjacent to the aldehyde (–CH₂CHO) would be found around 35-40 ppm.

Spectral data from related compounds like methyl 4-chloro-3-oxo-butanoate provides a basis for these assignments. chemicalbook.com

Table 2: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

¹H-NMR ¹³C-NMR
Chemical Shift (δ, ppm) Multiplicity Chemical Shift (δ, ppm) Assignment
~9.8 Triplet (t) ~200 CHO
~3.3 Triplet (t) ~173 COCl
~2.9 Triplet of Triplets (tt) ~48 C H₂COCl

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of this compound. The molecular formula is C₄H₅ClO₂, giving a monoisotopic mass of approximately 119.998 g/mol . chemspider.com The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks at m/z 120 and m/z 122.

Common fragmentation pathways would include the loss of the chlorine radical (Cl•) to give a fragment at m/z 85, and the loss of the formyl radical (•CHO) or carbon monoxide (CO). Electrospray ionization mass spectrometry (ESI-MS) could show a protonated molecular ion [M+H]⁺ at m/z 121 and 123.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and for its isolation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of reactions and assessing the purity of this compound. A suitable mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used to achieve good separation of the compound from starting materials and byproducts on a silica (B1680970) gel plate.

Due to the reactivity of the acyl chloride and aldehyde functional groups, specific visualization techniques are required. The spots on the TLC plate can be visualized under UV light if the compound or impurities are UV-active. Alternatively, chemical staining agents can be used. For instance, a 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) stain would produce yellow-to-red spots, indicating the presence of the aldehyde group. epfl.ch Potassium permanganate (B83412) stain can also be used as a general stain for organic compounds.

Flash Chromatography

Flash chromatography is a preparative technique used for the purification and isolation of this compound on a larger scale than TLC. The crude product is loaded onto a column packed with a solid stationary phase, most commonly silica gel. A solvent system similar to that optimized for TLC is then passed through the column under moderate pressure to elute the components. The fractions are collected and analyzed by TLC to identify those containing the pure product. This method is crucial for obtaining high-purity this compound after its synthesis.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Succinyl chloride
4-chlorobutyryl chloride
Methyl 4-chloro-3-oxo-butanoate
Hexane
Ethyl acetate
2,4-dinitrophenylhydrazine
Potassium permanganate
Carbon monoxide

Advanced Analytical Method Development and Validation for Research Standards

The accurate and precise characterization of highly reactive compounds such as this compound is fundamental for its use as a research standard. The development and validation of robust analytical methodologies are critical to ensure the identity, purity, and stability of this compound. Given the inherent reactivity of the acyl chloride functional group, direct analysis can be challenging. Therefore, advanced analytical strategies, often involving derivatization, are employed to achieve reliable and reproducible results. This section details the development and validation of such methods, drawing upon established principles for the analysis of acyl chlorides.

Method Development for this compound Analysis

The development of an analytical method for a reactive compound like this compound requires careful consideration of the analyte's stability and the potential for matrix interferences. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the techniques of choice.

High-Performance Liquid Chromatography (HPLC)

Direct analysis of this compound by HPLC is often hindered by its reactivity, particularly with protic solvents like water or methanol (B129727) in the mobile phase, which can lead to rapid degradation and inaccurate quantification. To overcome this, a common strategy is derivatization, which converts the highly reactive acyl chloride into a more stable and easily detectable derivative.

A well-established approach for the trace analysis of acyl chlorides is derivatization with a suitable reagent prior to HPLC analysis. nih.govresearchgate.net For instance, 2-nitrophenylhydrazine (B1229437) has been successfully used as a derivatization reagent for both aromatic and aliphatic acyl chlorides. nih.govbohrium.com The reaction of this compound with 2-nitrophenylhydrazine would yield a stable hydrazide derivative with strong UV absorbance, significantly enhancing detection sensitivity and allowing for separation from potential impurities and degradation products. nih.gov

The optimization of the derivatization reaction is a critical step in method development. Factors such as the concentration of the derivatization reagent, reaction time, temperature, and the choice of solvent must be systematically studied to ensure complete and reproducible derivatization. For example, a study on various acyl chlorides found that derivatization with 100 μg/mL of 2-nitrophenylhydrazine in acetonitrile (B52724) at room temperature for 30 minutes was optimal. bohrium.com

The selection of the HPLC column and mobile phase is tailored to the resulting derivative. A reverse-phase C18 column is often suitable for the separation of such derivatives. bohrium.comsielc.com A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed to achieve good chromatographic resolution. sielc.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at the wavelength of maximum absorbance of the derivative, for instance, around 395 nm for the 2-nitrophenylhydrazine derivative. nih.govgoogle.com

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers another powerful technique for the analysis of this compound. Due to the compound's volatility, direct injection may be feasible. However, its thermal lability and reactivity can lead to degradation in the hot injector or on the column.

Similar to HPLC, derivatization can be employed to form a more stable and thermally robust derivative. For instance, esterification with an alcohol like methanol or ethanol (B145695) in the presence of a base can convert the acyl chloride to its corresponding ester, which is more amenable to GC analysis. A validated GC method for oxalyl chloride, a related reactive compound, involved derivatization to diethyl oxalate (B1200264) for quantification. scholarsresearchlibrary.com A similar strategy could be applied to this compound.

The choice of the GC column is critical for achieving good separation. A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-1 (100% dimethylpolysiloxane) or DB-35 (35% phenyl-methylpolysiloxane), is often a good starting point. scholarsresearchlibrary.com The temperature program, injection mode (split or splitless), and carrier gas flow rate are optimized to achieve sharp peaks and good resolution. scholarsresearchlibrary.com

Mass spectrometric detection provides high selectivity and sensitivity, allowing for confident identification of the analyte based on its mass spectrum and fragmentation pattern. rsc.orgresearchgate.net

Method Validation for Research Standards

Once a suitable analytical method is developed, it must be rigorously validated to ensure it is fit for its intended purpose of characterizing a research standard. The validation process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). rsc.orgoup.com The key validation parameters are outlined below.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is solely from the compound or its derivative and not from potential impurities like succinic acid, succinic anhydride (B1165640), or solvents used in its synthesis. This is typically achieved by analyzing placebo samples (matrix without the analyte) and samples spiked with known impurities. The chromatographic peaks should be well-resolved.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. To assess linearity, a series of standard solutions of this compound (or its derivative) at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) should be close to 1. scholarsresearchlibrary.com

Table 1: Representative Linearity Data for a Validated Acyl Chloride Method

Concentration (µg/mL) Peak Area (Arbitrary Units)
0.1 15,234
0.5 75,123
1.0 150,567
5.0 755,890
10.0 1,510,234

This table is illustrative and based on typical data for acyl chloride analysis.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is usually determined by spike recovery experiments, where a known amount of the analyte is added to a placebo or a sample matrix, and the percentage of the analyte recovered is calculated. The acceptance criteria for recovery are typically in the range of 80-120%. bohrium.com

Precision

Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

Reproducibility: Analysis of replicate samples in different laboratories (inter-laboratory trial).

Table 2: Representative Precision Data for a Validated Acyl Chloride Method

Precision Level Number of Replicates Mean Concentration (µg/mL) RSD (%)
Repeatability 6 5.02 1.2
Intermediate Precision (Day 1 vs. Day 2) 12 5.05 1.8

This table is illustrative and based on typical data for acyl chloride analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For trace analysis of reactive impurities like acyl chlorides, achieving low LOD and LOQ values is crucial. researchgate.net These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.net

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could involve varying the mobile phase composition, pH, column temperature, and flow rate. For a GC method, parameters such as the oven temperature program and carrier gas flow rate might be varied. The method is considered robust if the results remain within acceptable criteria during these variations.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-oxobutanoyl chloride, and how can purity be ensured during synthesis?

  • Methodological Answer : this compound is typically synthesized via chlorination of 4-oxobutanoyl acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include controlled temperature (e.g., reflux at 60–80°C) and inert atmosphere to prevent hydrolysis. Post-synthesis, purity is verified using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, ensure reagent stoichiometry aligns with protocols from peer-reviewed syntheses (e.g., analogous procedures for tosylbutanoyl chloride ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Glove integrity must be tested before use .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .
  • Storage : Keep in airtight, moisture-resistant containers at 2–8°C to prevent decomposition .

Q. How can researchers confirm the structural identity of this compound after synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR to identify the ketone proton (δ 2.5–3.0 ppm) and acyl chloride carbonyl (δ 170–180 ppm in 13C^{13}C-NMR).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 136.5 for C₄H₅ClO₂).
  • Reference Databases : Cross-check spectral data with NIST Chemistry WebBook or PubChem entries for analogous compounds .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in large-scale syntheses?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.
  • Catalytic Additives : Introduce dimethylformamide (DMF, 0.1 eq) as a catalyst in SOCl₂-mediated chlorination to enhance reaction rates .
  • Workup Optimization : Quench excess SOCl₂ with ice-cold water and extract the product rapidly to avoid hydrolysis.
  • Case Study : A 2024 synthesis of 4-tosylbutanoyl chloride achieved 85% yield by maintaining strict temperature control (70°C ± 2°C) and using molecular sieves to absorb moisture .

Q. How should researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer :

  • Systematic Variability Testing : Compare reactivity under controlled conditions (e.g., solvent polarity, temperature) using kinetic studies. For example, discrepancies in acylation rates may arise from steric effects when bulky nucleophiles are used .
  • Computational Modeling : Apply density functional theory (DFT) to predict electrophilic reactivity at the carbonyl carbon, correlating with experimental results.
  • Literature Reconciliation : Cross-reference findings with high-authority sources like EPA DSSTox or NIST to identify outliers .

Q. What strategies mitigate hydrolysis of this compound during prolonged storage or reaction delays?

  • Methodological Answer :

  • Stabilization Techniques : Store under nitrogen or argon in amber vials to limit exposure to moisture and light .
  • In Situ Generation : Prepare the acyl chloride immediately before use via "catch-and-release" methods (e.g., using polymer-supported SOCl₂).
  • Additive Use : Include desiccants like molecular sieves (3Å) in reaction mixtures to absorb trace water .

Q. How is this compound utilized in the synthesis of bioactive molecules, such as enzyme inhibitors or peptide conjugates?

  • Methodological Answer :

  • Peptide Coupling : React with amino groups in peptides under Schotten-Baumann conditions (e.g., aqueous NaOH, 0–5°C) to form stable amide bonds.
  • Case Study : A 2023 study used this compound to synthesize a Mycoplasma hominis-derived arginine deiminase conjugate, enhancing its pharmacokinetic stability .
  • Analytical Validation : Monitor conjugation efficiency via HPLC-MS and confirm bioactivity using enzyme inhibition assays .

Data Analysis and Experimental Design

Q. What analytical techniques are recommended for quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm to separate and quantify hydrolyzed byproducts (e.g., 4-oxobutanoyl acid).
  • Limit of Detection (LOD) : Achieve ppm-level sensitivity using tandem MS (LC-MS/MS).
  • Reference Standards : Calibrate against certified reference materials (CRMs) from NIST or analogous databases .

Q. How should researchers design kinetic studies to evaluate this compound’s reactivity with diverse nucleophiles?

  • Methodological Answer :

  • Variable Control : Fix temperature (25°C), solvent (acetonitrile), and nucleophile concentration (0.1 M) while varying electrophile concentration.
  • Data Collection : Use in situ IR spectroscopy to track carbonyl peak (1775 cm⁻¹) disappearance over time.
  • Rate Law Determination : Apply pseudo-first-order kinetics and Arrhenius analysis to derive activation parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.